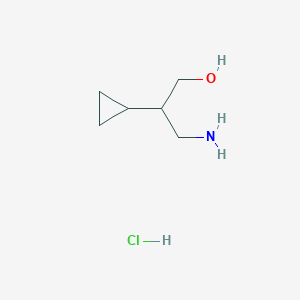
2-Methylsulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylpyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-Methylsulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylpyridine-4-carboxamide is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups and heterocyclic systems. While the specific papers provided do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer potential properties and synthesis routes for the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves the reaction of sulfur-containing compounds with various electrophiles and nucleophiles. For instance, the synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide was achieved through the N-acylation of an amino-methylsulfanyl-triazole with 2-fluorobenzoyl chloride, followed by a microwave-assisted Fries rearrangement . Similarly, 2-Amino-4-(4'-phenylsulfanyl-phenyl)-thiazole was obtained from the reaction of a chloroacetyl compound with thiourea . These methods suggest that the synthesis of the compound may also involve the use of sulfur-containing starting materials and the formation of amide and thiazole rings through acylation and cyclization reactions.
Molecular Structure Analysis
The molecular structure of such compounds is often characterized by the presence of aromatic systems, heteroatoms, and various substituents that can influence the overall conformation and reactivity. X-ray crystallography and theoretical studies, such as density functional theory (DFT) calculations, are commonly used to analyze the molecular conformations and intermolecular interactions . These techniques would likely reveal the steric and electronic effects of the methylsulfanyl and phenyl groups on the thiazole and pyridine rings in the target compound.
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by the functional groups present. For example, the amide group could participate in further reactions, such as the Fries rearrangement , while the thiazole ring might undergo nucleophilic substitution reactions . The presence of a methylsulfanyl group could lead to the formation of sulfonamide linkages under certain conditions, as seen in the non-enzymatic glutathione conjugation of a nitroso compound . These reactions could be relevant for the modification or bioconjugation of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would be determined by its molecular structure. The presence of aromatic rings and heteroatoms would likely result in significant UV-VIS absorbance, while the various functional groups could confer solubility in organic solvents or water, depending on their nature and the overall molecular polarity. The compound's reactivity towards nucleophiles and electrophiles would be an important aspect of its chemical properties, influencing its potential use in further synthetic applications or its biological activity .
Scientific Research Applications
Synthesis and Chemical Properties
Chemoselective Thionation-Cyclization : An efficient method for synthesizing 2-phenyl- and 2-thienyl-5-(het)aryl/(methylthio)-4-functionalized thiazoles through chemoselective thionation-cyclization of highly functionalized enamides has been reported. This process utilizes Lawesson's reagent and is significant for introducing diverse functionalities into the thiazole core, which could be pivotal for the development of new compounds with varied biological activities (S. V. Kumar, G. Parameshwarappa, & H. Ila, 2013).
One-Pot Cyclocondensation : A study highlighted the synthesis of alternative products including N-methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide through a one-pot cyclocondensation process. This demonstrates the versatility of the chemical framework in reacting under different conditions to yield a variety of structurally diverse compounds (A. Krauze, M. Vilums, L. Sīle, & G. Duburs, 2007).
Biological Applications and Studies
Antimicrobial Activity : Certain thiazole derivatives have shown significant antimicrobial properties. For instance, novel 2-aromatic substituted-1,3-thiazolidine derivatives have been synthesized and demonstrated to possess good antibacterial and antifungal activities against pathogenic microbes. This suggests potential applications in developing new antimicrobial agents (Krishna Reddy Gayam & Senthil M Palaniappan, 2019).
Antiviral Properties : The synthesis of thiazole C-nucleosides has been explored, with compounds showing in vitro activity against type 1 herpes virus, type 3 parainfluenza virus, and type 13 rhinovirus. This indicates the potential of thiazole derivatives in antiviral drug development (P. C. Srivastava, M. Pickering, L. B. Allen, D. Streeter, M. T. Campbell, J. T. Witkowski, R. Sidwell, & R. K. Robins, 1977).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-methylsulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS2/c1-3-11-22(18(23)15-9-10-20-17(12-15)24-2)19-21-16(13-25-19)14-7-5-4-6-8-14/h3-10,12-13H,1,11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCRQGLVEFLWRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=C1)C(=O)N(CC=C)C2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-(1H-indazol-3-ylcarbonyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2545535.png)



![2-(2-((3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2545544.png)


![(5-Methylpyrazin-2-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2545548.png)
![N-Methyltricyclo[4.3.1.13,8]undecan-4-amine;hydrochloride](/img/structure/B2545550.png)


![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea](/img/structure/B2545555.png)
![4-[(Pyrido[3,4-d]pyrimidin-4-ylamino)methyl]-6,7-dihydro-5H-1-benzofuran-4-ol](/img/structure/B2545556.png)
![1,4-Diazabicyclo[4.2.0]octane](/img/structure/B2545557.png)